Cas no 18657-57-3 (1,2-Bis(3-indenyl)ethane)
1,2-Bis(3-indenyl)ethane Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Bis(3-indenyl)ethane
- 1,2-Di(3-indenyl)ethane
- 3-[2-(3H-inden-1-yl)ethyl]-1H-indene
- 3,3'-Ethylenebis(1H-indene)
- bis indenyl ethane
- CQAQBIQKEFJNRZ-UHFFFAOYSA
- 3,3'-(1,2-Ethanediyl)bis[1H-indene]
- 1,2-BIS(INDENYL)ETHANE
- 1,2-BIS(1-INDENYL)ETHANE
- 1,2-Bis(3-insenyl)ethane
- 1,2-BIS-(1H-INDEN-3-YL)-ETHANE
- 1,2-Bis(3-indenyl)ethane 98%
- 1,2-Bis(3-indenyl)ethane,98%
- 1,2-Di(3-indenyl)ethane, 98%
- 1,2-di(1H-inden-3-yl)ethane
- 1H-Indene, 3,3'-(1,2-ethanediyl)bis-
- 1?2-Bis(3-indenyl)ethane
- CQAQBIQKEFJNRZ-UHFFFAOYSA-
- LG9000
- 1H-Indene,3,3'-(1,2-ethanediyl)bis-
- BC290532
- I1
- A907525
- InChI=1/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2
- LS-14758
- AC-33615
- D88919
- DTXSID90885060
- 18657-57-3
- J-400088
- AKOS015898024
- B2281
- 3,3-Ethylenebis(1H-Indene)
- 1,2-Bis(3-indenyl)ethane, 98%
- MFCD00191814
- CQAQBIQKEFJNRZ-UHFFFAOYSA-N
- 1-[2-(3H-INDEN-1-YL)ETHYL]-3H-INDENE
-
- MDL: MFCD06797432
- Inchi: 1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2
- InChI Key: CQAQBIQKEFJNRZ-UHFFFAOYSA-N
- SMILES: C(C1=CCC2C=CC=CC1=2)CC1=CCC2C=CC=CC1=2
Computed Properties
- Exact Mass: 258.14100
- Monoisotopic Mass: 258.141
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.8
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Powder
- Density: 1.107±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 121.0 to 126.0 deg-C
- Boiling Point: 416.1 °C at 760 mmHg
- Flash Point: 228 °C
- Refractive Index: 1.633
- Solubility: Insuluble (3.6E-5 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 5.04600
- Solubility: Uncertain
1,2-Bis(3-indenyl)ethane Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- TSCA:Yes
- Storage Condition:(BD53023)
1,2-Bis(3-indenyl)ethane Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,2-Bis(3-indenyl)ethane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152445-1G |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | >98.0%(HPLC) | 1g |
¥79.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152445-5G |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | >98.0%(HPLC) | 5g |
¥294.90 | 2023-09-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27195-5g |
1,2-Di(3-indenyl)ethane, 98% |
18657-57-3 | 98% | 5g |
¥1690.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27195-1g |
1,2-Di(3-indenyl)ethane, 98% |
18657-57-3 | 98% | 1g |
¥505.00 | 2023-04-13 | |
| Chemenu | CM271205-25g |
1,2-Di(1H-inden-3-yl)ethane |
18657-57-3 | 95+% | 25g |
$378 | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E823700-5g |
3,3'-Ethylenebis(1H-indene) |
18657-57-3 | 98% | 5g |
¥1,220.00 | 2022-01-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 393223-5G |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | 98% | 5G |
¥769.72 | 2022-02-24 | |
| TRC | B016118-1g |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | 1g |
$ 215.00 | 2022-06-07 | ||
| TRC | B016118-2.5g |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | 2.5g |
$ 325.00 | 2022-06-07 | ||
| TRC | B016118-5g |
1,2-Bis(3-indenyl)ethane |
18657-57-3 | 5g |
$ 705.00 | 2022-06-07 |
1,2-Bis(3-indenyl)ethane Suppliers
1,2-Bis(3-indenyl)ethane Related Literature
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Ran Tao,Tomokazu Umeyama,Tomohiro Higashino,Tomoyuki Koganezawa,Hiroshi Imahori Chem. Commun. 2015 51 8233
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Christophe Werlé,Dylan M. Anstine,Lydia Karmazin,Corinne Bailly,Louis Ricard,Jean-Pierre Djukic Dalton Trans. 2016 45 607
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Tomokazu Umeyama,Shogo Takahara,Sho Shibata,Kensho Igarashi,Tomohiro Higashino,Kenji Mishima,Koichi Yamashita,Hiroshi Imahori RSC Adv. 2018 8 18316
Additional information on 1,2-Bis(3-indenyl)ethane
Introduction to 1,2-Bis(3-indenyl)ethane (CAS No. 18657-57-3) and Its Emerging Applications in Chemical Biology
1,2-Bis(3-indenyl)ethane, identified by the Chemical Abstracts Service Number (CAS No.) 18657-57-3, is a sophisticated organic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This bidentate ligand, characterized by its dual indene moieties linked through an ethane bridge, exhibits unique structural and electronic properties that make it a valuable tool in the development of novel molecular architectures. The compound’s ability to coordinate with various metal ions and its potential to form stable complexes has positioned it as a candidate for diverse applications, including catalysis, materials science, and biomedical research.
The molecular structure of 1,2-bis(3-indenyl)ethane consists of two indene units connected via a methylene group. Indene, a bicyclic aromatic hydrocarbon comprising a benzene ring fused to a five-membered cyclohexadiene ring, is known for its stability and reactivity. The presence of two indene groups in this compound enhances its chelating capacity, allowing for the formation of stable complexes with transition metals such as palladium, platinum, and gold. These metal complexes have been explored in various fields, including organic synthesis and medicinal chemistry.
In recent years, the interest in 1,2-bis(3-indenyl)ethane has surged due to its potential applications in pharmaceutical development. The compound’s ability to form stable metal complexes has been leveraged in the design of catalysts for cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. For instance, palladium complexes derived from 1,2-bis(3-indenyl)ethane have been reported to facilitate Suzuki-Miyaura and Heck coupling reactions with high efficiency. These reactions are widely used in the pharmaceutical industry for the construction of biaryl compounds, which are prevalent in many drug molecules.
Moreover, the unique electronic properties of 1,2-bis(3-indenyl)ethane make it an attractive candidate for materials science applications. Metal complexes based on this ligand have been investigated for their photophysical properties, including fluorescence and phosphorescence. Such properties are highly desirable in the development of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The ability of these complexes to emit light with high quantum yields and long lifetimes has opened up new possibilities for advanced material design.
Recent advancements in computational chemistry have further elucidated the structural and functional characteristics of 1,2-bis(3-indenyl)ethane complexes. Molecular modeling studies have revealed that the ligand can adopt multiple coordination modes depending on the nature of the metal center and reaction conditions. These insights have enabled researchers to fine-tune the properties of metal complexes for specific applications. For example, computational studies have identified optimal ligand arrangements that enhance catalytic activity or improve light-emitting properties.
The biomedical applications of 1,2-bis(3-indenyl)ethane are also gaining traction. Metal complexes derived from this ligand have been explored as potential therapeutic agents due to their ability to interact with biological targets such as enzymes and DNA. For instance, platinum complexes analogous to those formed with 1,2-bis(3-indenyl)ethane have shown promise in cancer therapy by inhibiting DNA replication in tumor cells. While these applications are still under investigation, they highlight the compound’s potential as a building block for next-generation drugs.
The synthesis of 1,2-bis(3-indenyl)ethane itself is a challenging yet rewarding endeavor. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to achieve high yields and purity. However, recent advances in synthetic methodologies have simplified the process considerably. For example, palladium-catalyzed cross-coupling reactions have enabled more efficient construction of the indene units. These improvements have made it feasible to produce larger quantities of the compound for research purposes.
In conclusion,1,2-bis(3-indenyl)ethane (CAS No. 18657-57-3) represents a fascinating compound with broad applications across multiple disciplines. Its unique structural features and functional versatility make it a valuable asset in chemical biology and pharmaceutical research. As our understanding of its properties continues to grow,1,2-bis(3-indenyl)ethane is poised to play an increasingly important role in the development of innovative materials and therapeutics.
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